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Compound of Interest

Compound Name: NMS-859

Cat. No.: B609607 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of NMS-859, a potent and specific covalent

inhibitor of the ATPase VCP/p97. This document details its chemical properties, mechanism of

action, and its impact on cellular signaling pathways, particularly the Endoplasmic Reticulum-

Associated Degradation (ERAD) pathway. Experimental protocols and key data are presented

to support researchers in the fields of cancer biology, neurodegenerative diseases, and drug

discovery.

Chemical Properties and Identification
NMS-859 is a small molecule inhibitor identified through high-throughput screening. Its core

chemical identity and properties are summarized below.

CAS Number: 1449236-96-7[1][2]

Table 1: Chemical and Physical Properties of NMS-859
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Property Value Reference

IUPAC Name

2-chloro-N-(3-((1,1-

dioxidobenzo[d]isothiazol-3-

yl)amino)phenyl)acetamide

[1]

Molecular Formula C₁₅H₁₂ClN₃O₃S [1]

Molecular Weight 349.79 g/mol [1]

Appearance Solid powder

Purity ≥98% (HPLC)

Solubility Soluble in DMSO [1]

Storage Store at -20°C

SMILES

O=C(CCl)NC1=CC(=CC=C1)N

C1=NS(=O)

(=O)C2=CC=CC=C21

[1]

InChIKey
JWMFLBAPPIWNGG-

UHFFFAOYSA-N
[1]

Mechanism of Action: Covalent Inhibition of
VCP/p97
NMS-859 acts as a potent and specific covalent inhibitor of the Valosin-Containing Protein

(VCP), also known as p97, a member of the AAA+ (ATPases Associated with diverse cellular

Activities) family of chaperones.

NMS-859 features an electrophilic α-chloroacetamide group that selectively and covalently

modifies the Cysteine 522 (Cys522) residue located in the D2 ATPase domain of VCP/p97.

This covalent modification is irreversible and blocks the binding of ATP to the active site,

thereby inhibiting the ATPase activity of the enzyme. The inhibition of VCP/p97 disrupts its

crucial role in cellular protein homeostasis, particularly in the ubiquitin-proteasome system

(UPS) and the ERAD pathway.[3][4]
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The inhibition of VCP/p97 by NMS-859 leads to the accumulation of ubiquitinated and

misfolded proteins, inducing ER stress and ultimately triggering apoptosis in cancer cells.[3][5]

This mechanism provides a strong rationale for investigating NMS-859 as a potential

therapeutic agent in oncology and other diseases characterized by protein aggregation.

Table 2: Biological Activity of NMS-859

Parameter Cell Line Value Reference

IC₅₀ (VCP/p97

ATPase activity)
- ~0.37 µM [1]

IC₅₀ (Cell

Proliferation)
HCT116 3.5 µM [1]

IC₅₀ (Cell

Proliferation)
HeLa 3.0 µM [1]

Signaling Pathway: Inhibition of the ERAD Pathway
VCP/p97 is a key player in the ERAD pathway, a quality control mechanism that removes

misfolded or unassembled proteins from the endoplasmic reticulum for degradation by the

proteasome. NMS-859's inhibition of VCP/p97 directly disrupts this critical cellular process.
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Figure 1: NMS-859 Inhibition of the VCP/p97-Mediated ERAD Pathway
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Caption: NMS-859 covalently inhibits the VCP/p97 complex, blocking the extraction of

ubiquitinated misfolded proteins from the ER, leading to ER stress and apoptosis.

The inhibition of VCP/p97 by NMS-859 causes the accumulation of polyubiquitinated

substrates that would normally be processed for proteasomal degradation. This accumulation

triggers the Unfolded Protein Response (UPR), a cellular stress response that can ultimately

lead to programmed cell death, or apoptosis.

Experimental Protocols
This section provides an overview of key experimental methodologies relevant to the study of

NMS-859.

Synthesis and Purification of NMS-859
A detailed, publicly available, step-by-step synthesis protocol for NMS-859 is not readily found

in the reviewed literature. However, based on the synthesis of similar 2-chloro-N-aryl

acetamides, a general synthetic route can be proposed. The synthesis likely involves the

acylation of a substituted aniline precursor with chloroacetyl chloride.

General Synthetic Workflow:
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Figure 2: General Synthetic Workflow for NMS-859
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Caption: A plausible synthetic route to NMS-859 involves the acylation of a key aniline

intermediate with chloroacetyl chloride.

Purification: Purification of the crude product would likely be achieved through standard

techniques such as recrystallization from a suitable solvent system (e.g., ethanol) or column

chromatography on silica gel.

VCP/p97 ATPase Activity Assay
The inhibitory effect of NMS-859 on the ATPase activity of VCP/p97 can be measured using

various methods, including colorimetric, fluorescence, or luminescence-based assays that
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detect the depletion of ATP or the generation of ADP or inorganic phosphate (Pi). A common

method is a malachite green-based colorimetric assay to quantify the released inorganic

phosphate.

Protocol Outline:

Reaction Setup:

Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 1 mM DTT).

Add purified recombinant VCP/p97 protein to the buffer.

Add NMS-859 at various concentrations (and a DMSO vehicle control).

Pre-incubate the enzyme with the inhibitor to allow for covalent modification.

Initiate Reaction:

Add ATP to initiate the hydrolysis reaction.

Incubate at 37°C for a defined period (e.g., 30-60 minutes).

Stop Reaction & Detection:

Stop the reaction (e.g., by adding EDTA).

Add a malachite green reagent to detect the amount of inorganic phosphate released.

Data Analysis:

Measure the absorbance at the appropriate wavelength (e.g., ~620 nm).

Calculate the percentage of inhibition at each NMS-859 concentration and determine the

IC₅₀ value.

Experimental Workflow for ATPase Assay:
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Figure 3: Workflow for VCP/p97 ATPase Activity Assay
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Caption: A typical workflow for determining the IC₅₀ of NMS-859 against VCP/p97 ATPase

activity.

Cell Viability Assay
The cytotoxic effect of NMS-859 on cancer cell lines can be determined using a variety of cell

viability assays, such as those based on ATP measurement (e.g., CellTiter-Glo®) or metabolic

activity (e.g., MTT or XTT).

Protocol Outline (CellTiter-Glo®):

Cell Seeding:

Seed cells (e.g., HCT116, HeLa) in a 96-well or 384-well plate at an appropriate density.

Allow cells to attach overnight.

Compound Treatment:

Treat cells with a serial dilution of NMS-859 (and a DMSO vehicle control).

Incubate for a specified period (e.g., 72 hours).

Lysis and Luminescence Measurement:

Add the CellTiter-Glo® reagent, which lyses the cells and contains luciferase and its

substrate.

Measure the luminescence, which is proportional to the amount of ATP and thus the

number of viable cells.

Data Analysis:

Normalize the luminescence signal to the vehicle control.

Plot the percentage of cell viability against the log of NMS-859 concentration and

determine the IC₅₀ value.
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Conclusion
NMS-859 is a valuable research tool for studying the function of VCP/p97 and the cellular

pathways it regulates. Its potent and covalent mechanism of inhibition provides a robust

method for interrogating the consequences of VCP/p97 dysfunction. The data presented in this

guide underscore the potential of targeting VCP/p97 as a therapeutic strategy in diseases such

as cancer, and NMS-859 serves as a critical chemical probe in these investigations. Further

research into the synthesis, formulation, and in vivo efficacy of NMS-859 and its analogs is

warranted to explore its full therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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